N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar microwave-mediated conditions. The use of molecular sieves and dry toluene can enhance the yield and reduce the reaction time. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in signal transduction.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Thiazolo[3,2-b]triazoles: These compounds also contain a fused heterocyclic ring system and are studied for their medicinal applications.
Uniqueness
N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a multi-target inhibitor makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C14H14ClN5O2S |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14ClN5O2S/c1-9-7-10(2)20-13(17-9)18-14(19-20)23(21,22)16-8-11-3-5-12(15)6-4-11/h3-7,16H,8H2,1-2H3 |
InChI Key |
BFXBSLZYEBWVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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